molecular formula C11H9ClN2O B2582417 5-Chloro-2-(pyridin-3-yloxy)aniline CAS No. 450399-72-1

5-Chloro-2-(pyridin-3-yloxy)aniline

Cat. No.: B2582417
CAS No.: 450399-72-1
M. Wt: 220.66
InChI Key: VHYPYHTUANYJEQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-3-yloxy)aniline: is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol. It is a useful research chemical often employed in various scientific studies and applications. The compound is characterized by the presence of a chloro group, a pyridin-3-yloxy group, and an aniline moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-3-yloxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyridin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(pyridin-3-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-(pyridin-3-yloxy)aniline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is utilized to study enzyme interactions and inhibition mechanisms. It is often employed in assays to investigate the activity of specific enzymes and their inhibitors.

Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its versatility allows it to be incorporated into various formulations and products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 5-Chloro-2-(pyridin-2-yloxy)aniline
  • 5-Chloro-2-(pyridin-4-yloxy)aniline
  • 5-Bromo-2-(pyridin-3-yloxy)aniline
  • 5-Chloro-2-(quinolin-3-yloxy)aniline

Comparison: 5-Chloro-2-(pyridin-3-yloxy)aniline is unique due to the specific positioning of the pyridin-3-yloxy group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-chloro-2-pyridin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYPYHTUANYJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450399-72-1
Record name 5-chloro-2-(pyridin-3-yloxy)aniline
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